Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

Lipophilicity Regioisomer comparison Drug-likeness

Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (CAS 16620-83-0) is a saturated bicyclic lactam with molecular formula C₇H₁₂N₂O and molecular weight 140.18 g·mol⁻¹. The compound features a fused pyrrolidine–piperazinone ring system, placing it within the broader pyrrolo[1,2-a]pyrazine class that is widely recognized as a privileged scaffold in medicinal chemistry.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 16620-83-0
Cat. No. B1282465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydropyrrolo[1,2-a]pyrazin-3(4h)-one
CAS16620-83-0
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2CNC(=O)CN2C1
InChIInChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10)
InChIKeySKVZOGYWWGUUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (CAS 16620-83-0): Core Scaffold Identification for Procurers


Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (CAS 16620-83-0) is a saturated bicyclic lactam with molecular formula C₇H₁₂N₂O and molecular weight 140.18 g·mol⁻¹ . The compound features a fused pyrrolidine–piperazinone ring system, placing it within the broader pyrrolo[1,2-a]pyrazine class that is widely recognized as a privileged scaffold in medicinal chemistry . Commercially, it is available as a racemic mixture (95–98% purity) and is employed primarily as a synthetic intermediate, a reference impurity marker for vildagliptin quality control, and a core building block for calcium channel blocker development programs .

Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Why Regioisomer or Saturation-State Substitution Is Not Valid in Procurement


Although several hexahydropyrrolo[1,2-a]pyrazinone regioisomers share the identical molecular formula C₇H₁₂N₂O, the position of the lactam carbonyl governs both physicochemical properties and biological target recognition. The 3(4H)-one isomer (CAS 16620-83-0) places the carbonyl at the 3-position within the piperazinone ring, yielding a computed logP of approximately −0.2 to −0.4, a polar surface area (PSA) of ~36 Ų, and one hydrogen-bond donor paired with two hydrogen-bond acceptors [1]. In contrast, the 6(2H)-one regioisomer (CAS 117810-52-3) exhibits logP values spanning −0.8 to −0.15 and a smaller PSA of ~32 Ų, while the fully reduced octahydropyrrolo[1,2-a]pyrazine (CAS 5654-83-1) presents a positive logP of +0.44 and a markedly lower PSA of ~15 Ų, reflecting the loss of the carbonyl oxygen [2]. These differences in lipophilicity, polarity, and hydrogen-bonding capacity translate into distinct pharmacokinetic and pharmacodynamic profiles that cannot be reproduced by swapping one regioisomer for another. Furthermore, the 3(4H)-one scaffold is the exact substructure embedded within vildagliptin and within multiple patented calcium channel blocker chemotypes, making it the only isomer acceptable as a reference standard or synthetic entry point in those programs [3].

Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (16620-83-0): Quantified Head-to-Head Differentiation Evidence


Regioisomeric Lipophilicity Differentiation: 3(4H)-one vs. 6(2H)-one Isomer

The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (target) and its 6(2H)-one regioisomer (CAS 117810-52-3) differ substantially in computed lipophilicity despite being constitutional isomers. The target compound displays a logP of −0.21 (MolBase) to −0.42 (Leyan), whereas the 6(2H)-one isomer shows a logP range of −0.80 (XLogP3) to −0.15 (MolBase) [1]. This represents up to a ~0.6 log unit difference between the two isomers, which can translate into meaningful divergence in membrane permeability and oral absorption potential under Lipinski rule-of-five assessments. Additionally, the PSA of the target (35.8 Ų) is approximately 3.5 Ų larger than that of the 6(2H)-one (32.3 Ų), indicating distinct hydrogen-bonding capacity [2].

Lipophilicity Regioisomer comparison Drug-likeness

Saturation-State Differentiation: Hexahydro-3-one vs. Fully Reduced Octahydro Analog

The target compound retains a single lactam carbonyl oxygen, whereas the fully reduced octahydropyrrolo[1,2-a]pyrazine (CAS 5654-83-1) contains only two tertiary amine nitrogens without a carbonyl. This structural distinction yields a logP of +0.44 for the octahydro analog versus −0.21 to −0.42 for the target, a net difference of 0.65–0.86 log units [1]. More critically, the octahydro analog lacks the carbonyl H-bond acceptor that the target provides, altering the spatial orientation of intermolecular interactions. In the vildagliptin X-ray co-crystal structure with DPP-4, the corresponding hexahydropyrrolo[1,2-a]pyrazin-3-one carbonyl participates in a key hydrogen bond with the enzyme active site; the fully reduced octahydro scaffold would be incapable of forming this interaction [2].

Conformational restriction Carbonyl H-bond acceptor Scaffold rigidity

Reference Standard Utility: Vildagliptin Core Scaffold Identity Confirmation

Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is the exact saturated bicyclic scaffold embedded within the DPP-4 inhibitor vildagliptin. When vildagliptin drug substance is analyzed by HPLC for related substances, this compound (or its enantiopure (S)-form, CAS 929047-19-8) serves as the authenticated reference marker for the core lactam substructure, enabling unambiguous peak identification and quantification . In the vildagliptin quality control workflow, six known degradants and process-related impurities are routinely monitored, and the hexahydropyrrolo[1,2-a]pyrazin-3-one core fragment is a key substructure enabling LC–MS structural assignment of unknown impurities [1]. No other regioisomer (e.g., 6(2H)-one or 1(2H)-one) can serve this function because the fragmentation pattern and retention time under pharmacopoeial HPLC conditions are regiospecific.

Pharmaceutical impurity Reference standard DPP-4 inhibitor

Scaffold Provenance in Ion Channel Drug Discovery: Patent-Cited Calcium Channel Blocker Chemotype

The octahydropyrrolo[1,2-a]pyrazine scaffold, for which hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is the direct synthetic precursor (requiring only carbonyl reduction), is explicitly claimed as the core chemotype in US Patent US20130085142A1 for substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers [1]. The patent discloses compounds that inhibit voltage-gated calcium channels (T-type and N-type) with utility in treating pain conditions. The hexahydro-3-one lactam serves as the penultimate intermediate that, upon reduction, yields the 2,7-disubstituted octahydropyrrolo[1,2-a]pyrazine final products. BindingDB records for structurally related octahydropyrrolo[1,2-a]pyrazine derivatives show IC₅₀ values as low as 2 nM against L-type calcium channels and 2.4 μM against N-type calcium channels in electrophysiological assays [2].

Calcium channel blocker Octahydropyrrolopyrazine Pain therapeutics

Privileged Scaffold Validation: Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based NMDA Receptor PAMs vs. First-Generation CIQ Chemotype

The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core (the partially unsaturated analog of the target hexahydro compound) was employed in the discovery of second-generation GluN2C/D-selective NMDA receptor PAMs [1]. The prototype R-(+)-EU-1180-453 achieved log-unit improvements in the concentration required to double receptor response, lipophilic efficiency (LipE), and aqueous solubility, while lowering cLogP by one log unit compared to the first-generation prototype CIQ. It increased glutamate potency 2-fold and the maximal agonist response 4-fold, and the racemate demonstrated brain penetration [2]. Although these data were generated on the dihydro analog rather than the fully saturated hexahydro target compound, they establish the 3(4H)-one scaffold as a validated pharmacophore for CNS-penetrant ion channel modulation, a property not shared by the 6(2H)-one or 1(2H)-one regioisomers.

NMDA receptor Positive allosteric modulator GluN2C/D selectivity

Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (16620-83-0): Evidence-Backed Selection Scenarios for Scientific and Industrial Users


Vildagliptin Generic Drug Development: Process Impurity Reference Standard Procurement

When developing or validating an HPLC method for vildagliptin drug substance, the hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold (racemic or enantiopure (S)-form) is required as an authenticated reference marker for the core lactam substructure. Six process-related and degradation impurities are routinely monitored, and the 3(4H)-one isomer provides unambiguous peak identification via matched retention time and mass fragmentation pattern [1]. No alternative regioisomer can substitute in this role, as the vildagliptin DPP-4 pharmacophore specifically embeds the 3-oxo-piperazinone geometry. Procuring CAS 16620-83-0 (racemate) or CAS 929047-19-8 (S-enantiomer) is essential for ANDA regulatory filing and ICH-compliant quality control .

Calcium Channel Blocker Lead Optimization: Synthetic Entry to Octahydropyrrolo[1,2-a]pyrazine Chemotype

Research groups pursuing T-type or N-type calcium channel blockers based on the octahydropyrrolo[1,2-a]pyrazine scaffold require the 3(4H)-one lactam as the direct synthetic precursor. Reduction of the 3-one carbonyl yields the fully saturated octahydro core claimed in composition-of-matter patents (e.g., US20130085142A1) [2]. Downstream 2,7-disubstituted derivatives have demonstrated IC₅₀ values ranging from 2 nM (L-type) to 2.4 μM (N-type) in whole-cell patch-clamp assays [3]. The 3(4H)-one isomer is the only regioisomer that delivers the correct 2,7-substitution pattern after carbonyl reduction and N-functionalization, making it the mandatory procurement choice for CNS pain-target discovery programs.

CNS Drug Discovery: NMDA Receptor GluN2C/D PAM Scaffold Expansion

The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold has been validated as a second-generation GluN2C/D-selective NMDA receptor PAM chemotype, demonstrating a 2-fold increase in glutamate potency, a 4-fold increase in maximal agonist response, a 1-log-unit improvement in cLogP, and brain penetration compared to the first-generation CIQ prototype [4]. The fully saturated hexahydro-3(4H)-one (CAS 16620-83-0) serves as the direct hydrogenation product and can be used as a saturated analog for metabolic stability optimization or as a synthetic intermediate for further diversification. Researchers requiring a brain-penetrant, 3-oxo-piperazinone scaffold for ionotropic glutamate receptor modulation should prioritize this isomer.

Medicinal Chemistry Library Design: Privileged Scaffold with Characterized Physicochemical Boundaries

For diversity-oriented synthesis or fragment-based drug discovery programs, hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one offers a privileged scaffold with well-defined physicochemical parameters (MW 140.18, logP −0.2 to −0.4, PSA 35.8 Ų, 1 HBD, 2 HBA) [5]. These values place it in favorable fragment-like chemical space distinct from the 6(2H)-one (PSA 32.3 Ų, logP −0.8 to −0.15) and the octahydro analog (PSA 15.3 Ų, logP +0.44) [6]. The balanced polarity, presence of a single lactam carbonyl for directed H-bonding, and commercial availability at 97–98% purity make it an attractive starting point for fragment growing or scaffold-hopping campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.